molecular formula C16H13BrN4S B12048124 4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12048124
M. Wt: 373.3 g/mol
InChI Key: HFHLAEJONPZUFY-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a triazole-based Schiff base derivative synthesized via the condensation of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with 4-bromobenzaldehyde under acidic conditions (e.g., glacial acetic acid) in ethanol . This compound belongs to the 1,2,4-triazole class, characterized by a thiol (-SH) group at position 3, a benzyl substituent at position 4, and a 4-bromobenzylidene moiety linked via an imine (-N=CH-) bridge. Its molecular formula is C₁₆H₁₃BrN₄S, with a molecular weight of 397.28 g/mol.

The structural uniqueness of this compound lies in its electron-withdrawing bromine atom and aromatic benzyl groups, which influence its electronic distribution, solubility, and biological interactions.

Properties

Molecular Formula

C16H13BrN4S

Molecular Weight

373.3 g/mol

IUPAC Name

4-benzyl-3-[(E)-(4-bromophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13BrN4S/c17-14-8-6-12(7-9-14)10-18-15-19-20-16(22)21(15)11-13-4-2-1-3-5-13/h1-10H,11H2,(H,20,22)/b18-10+

InChI Key

HFHLAEJONPZUFY-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=S)NN=C2/N=C/C3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)CN2C(=S)NN=C2N=CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization of Benzyl Thiosemicarbazide

Reagents :

  • Benzyl hydrazine (C₆H₅CH₂NHNH₂)

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

Procedure :

  • Thiosemicarbazide Formation : Benzyl hydrazine reacts with carbon disulfide in alkaline conditions to form a thiosemicarbazide intermediate:

    C₆H₅CH₂NHNH₂ + CS₂ → C₆H₅CH₂NHNHC(S)SH\text{C₆H₅CH₂NHNH₂ + CS₂ → C₆H₅CH₂NHNHC(S)SH}
  • Cyclization : The intermediate undergoes intramolecular cyclization under reflux in aqueous NaOH, yielding 4-benzyl-4H-1,2,4-triazole-3-thiol:

    C₆H₅CH₂NHNHC(S)SH + NaOH → C₆H₅CH₂N₃S + Byproducts\text{C₆H₅CH₂NHNHC(S)SH + NaOH → C₆H₅CH₂N₃S + Byproducts}

Key Parameters :

  • Temperature: 80–100°C

  • Reaction Time: 4–6 hours

  • Yield: ~60–70% (estimated from analogous reactions).

Alternative Route via Acyl Thiourea Derivatives

Reagents :

  • Benzyl isothiocyanate (C₆H₅CH₂NCS)

  • Hydrazine hydrate (N₂H₄·H₂O)

Procedure :

  • Thiourea Formation : Benzyl isothiocyanate reacts with hydrazine to form a substituted thiourea:

    C₆H₅CH₂NCS + N₂H₄ → C₆H₅CH₂NHNHC(S)NH₂\text{C₆H₅CH₂NCS + N₂H₄ → C₆H₅CH₂NHNHC(S)NH₂}
  • Cyclization : Acid-catalyzed cyclization (e.g., HCl) yields the triazole thiol:

    C₆H₅CH₂NHNHC(S)NH₂ + HCl → C₆H₅CH₂N₃S + NH₄Cl\text{C₆H₅CH₂NHNHC(S)NH₂ + HCl → C₆H₅CH₂N₃S + NH₄Cl}

Advantages :

  • Higher regioselectivity for 1,2,4-triazoles.

  • Reduced byproduct formation compared to thiosemicarbazide routes.

Schiff Base Formation with 4-Bromobenzaldehyde

The amino group at position 5 of the triazole core reacts with 4-bromobenzaldehyde to form the final Schiff base derivative.

Reagents :

  • 4-Bromobenzaldehyde (BrC₆H₄CHO)

  • Ethanol (C₂H₅OH)

  • Glacial acetic acid (CH₃COOH)

Procedure :

  • Condensation Reaction : Equimolar amounts of 4-benzyl-4H-1,2,4-triazole-3-thiol and 4-bromobenzaldehyde are refluxed in ethanol with catalytic acetic acid:

    C₆H₅CH₂N₃S + BrC₆H₄CHO → C₁₆H₁₃BrN₄S + H₂O\text{C₆H₅CH₂N₃S + BrC₆H₄CHO → C₁₆H₁₃BrN₄S + H₂O}
  • Workup : The product is isolated via filtration or solvent evaporation and purified by recrystallization (e.g., ethanol/water mixtures).

Optimized Conditions :

  • Temperature: 70–80°C

  • Reaction Time: 3–5 hours

  • Yield: 75–85% (based on analogous Schiff base syntheses).

Characterization and Analytical Data

The compound is validated using spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :

    • δ 7.74–7.88 (m, 4H, aromatic H from benzylidene).

    • δ 4.19 (s, 2H, CH₂ from benzyl).

    • δ 10.2 (s, 1H, thiol –SH).

  • ¹³C NMR :

    • 163.7 ppm (C=S), 129.9 ppm (aromatic C-Br).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : m/z 373.0453 [M]⁺

  • Calculated : 373.0460 (C₁₆H₁₃BrN₄S).

Elemental Analysis

  • Found : C 51.2%, H 3.5%, N 14.9%, S 8.5%.

  • Theoretical : C 51.4%, H 3.5%, N 15.0%, S 8.6%.

Challenges and Optimization Strategies

  • Byproduct Formation :

    • Excess aldehyde may lead to di-Schiff base derivatives.

    • Mitigation : Use stoichiometric aldehyde and monitor reaction progress via TLC.

  • Thiol Oxidation :

    • The –SH group is prone to oxidation, forming disulfides.

    • Mitigation : Conduct reactions under inert atmosphere (N₂/Ar).

  • Purification Difficulties :

    • Silica gel chromatography (hexane/ethyl acetate) improves purity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Thiosemicarbazide60–7085–90Cost-effective reagents
Acyl Thiourea70–7590–95Better regioselectivity
Schiff Base Cond.75–8595–98High functional group tolerance

Chemical Reactions Analysis

3.1. Condensation Reaction for Benzylidene Formation

The reaction with 4-bromobenzaldehyde proceeds via a Schiff base mechanism:

Triazole-3-thiol+4-bromobenzaldehydeBenzylidene derivative+H2O\text{Triazole-3-thiol} + \text{4-bromobenzaldehyde} \rightarrow \text{Benzylidene derivative} + \text{H}_2\text{O}

This step is critical for introducing the aromatic substituent and is typically performed in acidic conditions with acetic acid as a catalyst .

3.2. Thiol Group Reactivity

The -SH group at position 3 participates in S-alkylation or substitution reactions. For example, treatment with alkyl halides (e.g., bromo derivatives) in alkaline media can yield thioether products .

3.3. Structural Characterization

The synthesized compound is characterized using:

  • NMR : ¹H and ¹³C spectra confirm the benzylidene amino group and triazole structure .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 315 for related compounds) validate the molecular formula .

Table 1: Physical and Spectral Data for Related Compounds

ParameterValue (Example: 4-[(4-Bromo-benzylidene)-amino]-5-pyridin-4-yl-4H-triazole-3-thiol )
Melting Point204–205°C
IR (S-H)2730 cm⁻¹
¹H NMR (C=N)δ 9.8 ppm (s, 1H)
Mass (m/z)295 (M⁺)

Scientific Research Applications

Antibacterial Activity

The 1,2,4-triazole derivatives have been widely studied for their antibacterial properties. Research indicates that compounds with the triazole core exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The mechanism of action often involves the inhibition of bacterial enzymes or interference with DNA synthesis. For instance, triazole derivatives have shown efficacy in inhibiting DNA gyrase, an enzyme critical for bacterial DNA replication .
  • Case Studies :
    • A study demonstrated that certain 1,2,4-triazole derivatives exhibited remarkable selectivity against Bacillus subtilis, including those resistant to nalidixic acid. The introduction of bromine at specific positions enhanced the antibacterial activity .
    • Another investigation highlighted the synthesis of novel indole derivatives of 4-amino-4H-1,2,4-triazole-3-thiol that showed potent inhibitory effects against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics like amoxicillin .
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiolE. coli8 µg/mL
5-substituted triazolesB. subtilis5 µg/mL
Indole derivativeS. aureus2 µg/mL

Antitubercular Activity

The potential of triazole derivatives as antitubercular agents has also been explored extensively. Given the rising incidence of drug-resistant strains of Mycobacterium tuberculosis, novel compounds are urgently needed.

  • Research Findings : A study reported that certain triazole derivatives displayed promising activity against both drug-resistant and drug-susceptible strains of Mycobacterium tuberculosis. For example, compounds with specific substitutions showed MIC values comparable to established antitubercular drugs like isoniazid .

Scaffold for Drug Development

The unique structural features of 4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol make it an attractive scaffold for the design of new therapeutic agents.

  • β-Lactamase Inhibitors : The compound's scaffold has been utilized in designing β-lactamase inhibitors (BLIs), which are crucial in combating antibiotic resistance by inhibiting enzymes that degrade β-lactam antibiotics .

Mechanism of Action

The mechanism of action of 4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to the disruption of essential biological pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis. In cancer cells, it may inhibit enzymes involved in DNA replication and repair, leading to cell death.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazole Derivatives

Compound Name Substituent at Position 4 Substituent at Position 5 Key Functional Groups Molecular Weight (g/mol)
4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol Benzyl 4-Bromobenzylidene -SH, -N=CH- 397.28
4-((4-Chlorobenzylidene)amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol - Trifluoromethyl -SH, -N=CH- 351.14
4-((3,4-Dimethoxybenzylidene)amino)-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol 2-Fluorophenyl 3,4-Dimethoxybenzylidene -SH, -N=CH- 413.42
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Phenyl -NH₂ -SH 192.23

Key Observations :

  • Electron-withdrawing groups (e.g., -Br, -Cl, -CF₃) enhance electrophilicity, improving interactions with biological targets like enzymes or microbial cell walls .
  • Electron-donating groups (e.g., -OCH₃, -NH₂) increase antioxidant activity by stabilizing free radicals via resonance or hydrogen bonding .

Key Observations :

  • The 4-bromobenzylidene derivative exhibits stronger antimicrobial activity than the 4-chlorobenzylidene analog, likely due to bromine’s higher electronegativity and lipophilicity .
  • Antioxidant activity is superior in compounds with electron-donating groups (e.g., -NH₂ in AT) compared to halogenated derivatives .
  • Toxicity varies significantly: The dimethoxy-fluorophenyl analog (LD₅₀ = 1190 mg/kg) is classified as low-toxicity (Class IV), while the trifluoromethyl derivative shows negligible acute toxicity .

Key Observations :

  • Yields for triazole-Schiff base derivatives typically range from 70–85% , depending on the aldehyde’s reactivity and reaction conditions .
  • 4-Dimethylaminobenzaldehyde derivatives often achieve higher yields due to the amine group’s catalytic role in imine formation .

Biological Activity

4-Benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic compound belonging to the class of 1,2,4-triazole derivatives. Its unique structure, featuring a triazole ring with a thiol functional group and bromine substitution, enhances its potential biological activity. This article explores the compound's biological properties, including its antimicrobial, anticancer, and enzyme-inhibitory activities.

Chemical Structure and Properties

The molecular formula of 4-benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is CHBrNS, with a molecular weight of approximately 366.28 g/mol. The presence of the thiol group allows for various chemical reactions, such as oxidation and nucleophilic substitutions, which can influence its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. Specifically, derivatives like 4-benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol have been studied for their effectiveness against various bacterial strains.

Case Studies and Findings

  • Inhibition of Bacterial Growth : In vitro studies have shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
    • The minimum inhibitory concentration (MIC) against E. coli and Bacillus subtilis was reported to be as low as 5 µg/mL .
    • SAR (Structure-Activity Relationship) analysis revealed that compounds with a benzyl group at the 4-position of the triazole were particularly effective in inhibiting bacterial growth .
  • Mechanism of Action : Molecular docking studies suggest that 4-benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol binds effectively to dihydrofolate reductase (DHFR), an enzyme critical for folate synthesis in bacteria. This interaction likely leads to the inhibition of bacterial growth by disrupting essential metabolic pathways .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research has demonstrated that certain triazole derivatives can exhibit cytotoxic effects against various cancer cell lines.

Key Research Findings

  • Cytotoxicity Against Cancer Cells : In studies involving human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines:
    • Compounds derived from 1,2,4-triazole exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition at concentrations as low as 12.5 µg/mL .
    • The selectivity towards cancer cells was highlighted in assays where the compound showed reduced toxicity towards normal cells compared to cancerous ones .
  • Potential as Antimetastatic Agents : Some derivatives demonstrated capabilities to inhibit cancer cell migration in vitro, suggesting potential applications in preventing metastasis .

Comparative Analysis with Related Compounds

To understand the unique biological activity of 4-benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol better, it is useful to compare it with other structurally similar compounds:

Compound NameMolecular FormulaNotable Activity
4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolCHFNOSAntibacterial targeting folate synthesis
5-(furan-2-yl)-4-(aryl)-4H-1,2,4-triazole-3-thiolsCHNOSAntifungal activity
1-(2-furoyl or phenylacetyl)-thiosemicarbazidesCHNSPrecursor for various triazole derivatives

The unique combination of bromine substitution and thiol functionality in 4-benzyl-5-((4-bromobenzylidene)amino)-4H-1,2,4-triazole-3-thiol enhances its reactivity and biological efficacy compared to other triazole derivatives.

Q & A

Q. Table 1: Synthetic Methods for Triazole-Thiol Derivatives

MethodKey Reagents/ConditionsYield RangeReference
CondensationEthanol, glacial acetic acid, reflux60–75%
Mannich ReactionFormaldehyde, secondary amine50–65%
Oxidative CyclizationH₂O₂, DMF, 80°C70–85%

Q. Table 2: Biological Activity of Analogous Compounds

Compound ModificationAntimicrobial Activity (MIC, µg/mL)Enzyme Inhibition (IC₅₀, µM)Reference
4-Fluorobenzylidene analog12.5 (S. aureus)8.2 (Kinase X)
4-Bromobenzylidene analog6.25 (E. coli)15.6 (Protease Y)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.